molecular formula C12H14ClFO B1325457 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone CAS No. 898764-80-2

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone

Cat. No.: B1325457
CAS No.: 898764-80-2
M. Wt: 228.69 g/mol
InChI Key: SFAQDFUOYKZARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone is an organic compound with the molecular formula C12H14ClFO. It is a derivative of butyrophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring and a dimethyl group on the butyrophenone backbone .

Preparation Methods

The synthesis of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone can be compared with other butyrophenone derivatives, such as:

    Haloperidol: A well-known antipsychotic drug with a similar butyrophenone backbone but different substituents.

    Trifluperidol: Another antipsychotic with trifluoromethyl groups instead of chlorine and fluorine.

    Droperidol: Used as an antiemetic and sedative, with a different substitution pattern on the phenyl ring.

The uniqueness of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAQDFUOYKZARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642405
Record name 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-80-2
Record name 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.